![molecular formula C7H13ClN2O B13465781 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride is a bicyclic organic compound with the molecular formula C7H13ClN2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride typically involves the reaction of a dicarboxylic acid ester with a pyridine aldehyde and a primary amine. This reaction is followed by a catalytic reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol, dichloromethane, and diethyl ether, along with reagents like sodium sulfate for drying and lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Catalytic reduction using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride.
Solvents: Including ethanol, dichloromethane, and diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Applications De Recherche Scientifique
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an organic building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride include:
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- 3-Azabicyclo[3.2.1]octane hydrochloride
- 2-Azabicyclo[2.2.1]heptane
Uniqueness
What sets this compound apart from these similar compounds is its specific bicyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H13ClN2O |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
3,6-diazabicyclo[3.2.2]nonan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-1-2-6(9-7)4-8-3-5;/h5-6,8H,1-4H2,(H,9,10);1H |
Clé InChI |
MOTRDRWEVWRAIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNCC1C(=O)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


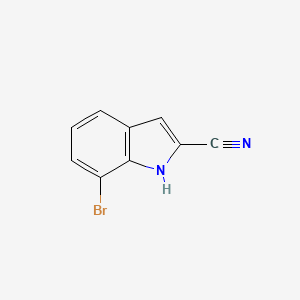

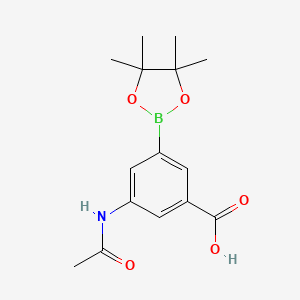
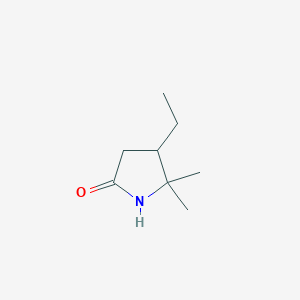
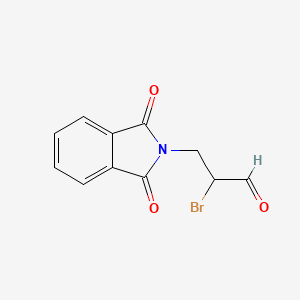
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
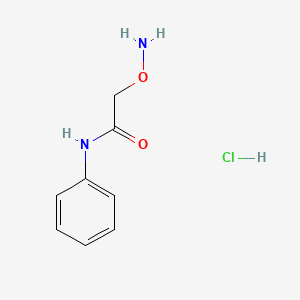
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)

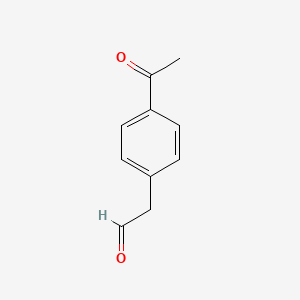
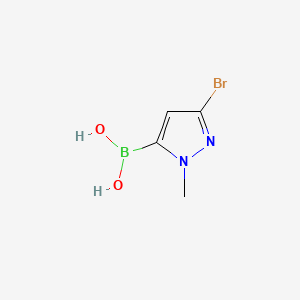

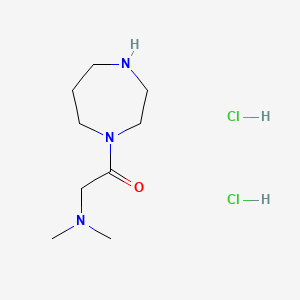
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
